Pyridine-4-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridine-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c6-10(8,9)5-1-3-7-4-2-5/h1-4H,(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIUZEAHIJGTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10495600 | |
| Record name | Pyridine-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65938-88-7 | |
| Record name | 4-Pyridinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65938-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyridine-4-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Pyridine 4 Sulfonamide and Its Analogues
General Synthetic Strategies for Pyridine (B92270) Sulfonamides
A variety of synthetic methods have been developed for the preparation of pyridine sulfonamides, ranging from direct functionalization of the pyridine ring to more complex multi-component strategies. These approaches offer flexibility in accessing a diverse array of substituted pyridine sulfonamide analogues.
Direct Sulfonylation Approaches
Direct C-H sulfonylation of pyridine presents an attractive and atom-economical approach for the synthesis of pyridine sulfonamides. google.com This method avoids the need for pre-functionalized starting materials. A notable strategy involves the activation of the pyridine ring with triflic anhydride (B1165640) (Tf₂O), followed by a base-mediated addition of a sulfinate salt and subsequent re-aromatization to yield the sulfonylated pyridine. google.comeurjchem.com The choice of base is crucial for controlling the regioselectivity of the sulfonylation. While using 1,4-diazabicyclo[2.2.2]octane (DABCO) often results in a mixture of C2 and C4 isomers, employing a bulkier base like N-methylpiperidine can significantly favor the formation of the C4-sulfonylated product. eurjchem.commdpi.com
Another direct approach involves the reaction of 4-alkylpyridines with aryl sulfonyl chlorides. researchgate.netresearchgate.net This method proceeds via an initial N-sulfonylation of the pyridine to form a pyridinium (B92312) salt, which activates the picolyl position for deprotonation by a base such as triethylamine (B128534) (Et₃N). The resulting alkylidene dihydropyridine (B1217469) intermediate then undergoes C-sulfonylation. researchgate.net
Table 1: Comparison of Bases in Direct C-H Sulfonylation of Pyridine
| Base | Regioselectivity (C4:C2) | Yield (%) | Reference |
|---|---|---|---|
| DABCO | ~70:30 | Moderate | eurjchem.com |
Multi-component Reactions in Pyridine Sulfonamide Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. acs.orgfluorochem.co.uk This approach is highly efficient and offers significant molecular diversity. For the synthesis of pyridine sulfonamides, a one-pot MCR can be employed using an aryl aldehyde, malononitrile, an N-acetylphenyl-substituted benzenesulfonamide (B165840), and ammonium (B1175870) acetate. acs.org This reaction proceeds under solvent-free conditions at elevated temperatures, catalyzed by a quinoline-based dendrimer-like ionic liquid, to afford highly substituted pyridines containing a sulfonamide moiety in high yields. acs.org
The use of metal catalysts in MCRs has also been explored to facilitate the synthesis of substituted pyridines and bicyclic sulfonamides. fluorochem.co.uk These reactions are valued for their high atom economy and ability to generate diverse molecular scaffolds. fluorochem.co.uk
Click Chemistry Approaches for Functionalization
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a robust method for the functionalization of pyridine sulfonamides. mnstate.edu This approach is often used to introduce a triazole ring, which can act as a linker to append various functional groups. In a typical procedure, a pyridine sulfonamide bearing an azide (B81097) group, such as 4-azidopyridine-3-sulfonamide, is reacted with a terminal alkyne in the presence of a copper(I) catalyst and a base like triethylamine to yield the corresponding 1,2,3-triazole-substituted pyridine sulfonamide. mnstate.edu This method allows for the late-stage diversification of the pyridine sulfonamide scaffold, enabling the synthesis of a library of analogues for structure-activity relationship studies. mnstate.edu
Specific Synthetic Routes to Pyridine-4-sulfonamide Core
The synthesis of the parent this compound typically involves the preparation of a key intermediate, pyridine-4-sulfonyl chloride, followed by amination.
Precursor Synthesis and Derivatization
The most common precursor for the synthesis of this compound is pyridine-4-sulfonyl chloride. rsc.orgalrasheedcol.edu.iq This highly reactive intermediate can be prepared through several routes. One method involves the chlorination of pyridine-4-thiol (B7777008) with chlorine gas in a solvent such as dichloromethane (B109758) at low temperatures. alrasheedcol.edu.iq Another approach is the treatment of pyridine-4-sulfonic acid with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Once obtained, pyridine-4-sulfonyl chloride serves as a versatile precursor for the synthesis of this compound and its N-substituted analogues. rsc.orgalrasheedcol.edu.iq The primary method for converting the sulfonyl chloride to the sulfonamide is through amination. rsc.org This nucleophilic substitution reaction is typically carried out by reacting pyridine-4-sulfonyl chloride with aqueous ammonia (B1221849) or a primary/secondary amine. rsc.org The reaction is often performed in an organic solvent at a controlled temperature. eurjchem.comrsc.org
Table 2: Synthesis of this compound from Pyridine-4-sulfonyl Chloride
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|
Isolation and Purification Techniques
The isolation and purification of this compound are crucial steps to obtain a product of high purity. Following the amination reaction, the crude product is typically isolated by filtration after removal of the solvent under reduced pressure and washing with water. eurjchem.com
Recrystallization is a common method for purifying solid this compound. Due to the presence of both a polar sulfonamide group and a less polar pyridine ring, a mixed solvent system is often employed. mdpi.com A mixture of ethanol (B145695) and water (e.g., 80:20 v/v) has been shown to be effective for the recrystallization of pyridine-based sulfonamides. eurjchem.com The crude solid is dissolved in the hot solvent mixture and allowed to cool slowly, leading to the formation of purified crystals which are then collected by filtration.
Chromatographic techniques are also widely used for the purification and analysis of this compound.
Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of the reaction and assessing the purity of the product. For sulfonamides, silica (B1680970) gel plates are commonly used as the stationary phase with a mobile phase consisting of a mixture of a nonpolar and a polar solvent, such as chloroform (B151607) and tert-butanol (B103910) (80:20 v/v). researchgate.net Visualization can be achieved under UV light or by using a staining agent like fluorescamine. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is employed for the quantitative analysis of purity and for preparative purification. Reversed-phase columns (e.g., C18) are frequently used with a gradient elution of a mobile phase typically composed of acetonitrile (B52724) and water or a buffer solution. researchgate.net Detection is commonly performed using a UV detector.
Table 3: Common Purification Techniques for Pyridine Sulfonamides
| Technique | Stationary Phase | Mobile Phase/Solvent | Purpose | Reference |
|---|---|---|---|---|
| Recrystallization | - | Ethanol/Water | Purification of solid product | eurjchem.com |
| Thin-Layer Chromatography | Silica Gel | Chloroform/tert-Butanol | Reaction monitoring, purity check | researchgate.net |
Advanced Synthetic Techniques and Catalysis
The synthesis of pyridine sulfonamides has benefited significantly from the adoption of advanced techniques that offer improvements in efficiency, yield, and environmental impact over traditional methods. These modern approaches often involve the use of alternative energy sources and novel reaction media to drive chemical transformations.
Microwave-Assisted Synthesis of Pyridine Sulfonamides
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of a wide range of organic compounds, including pyridine sulfonamides. tandfonline.comnih.govnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, resulting in uniform and rapid temperature elevation. scielo.org.mx
Several studies have demonstrated the successful application of microwave irradiation in the synthesis of pyridine-containing sulfonamides. For instance, a novel and efficient solvent-free 1,4-aza-conjugate addition reaction between sulfonamides and 2-vinylpyridines has been developed using microwave assistance, providing expedient access to various N-(2-(pyridin-2-yl)ethyl)sulfonamide derivatives. tandfonline.com This method highlights the potential of MAOS to facilitate reactions that may be sluggish or inefficient under conventional heating.
Furthermore, microwave irradiation has been effectively used in the synthesis of pyridazine-based sulfonamides. tandfonline.com In one study, various sulfonamide derivatives incorporating a pyridazine (B1198779) moiety were prepared, and these were subsequently used to synthesize new heterocyclic compounds, all under microwave irradiation. tandfonline.com For example, the reaction of 4-(2-methoxybenzyl)-6-methylpyridazin-3-sulfonamide with benzaldehyde (B42025) in the presence of acetic acid under microwave irradiation yielded the corresponding Schiff base in good yield. tandfonline.com
The synthesis of pyrazoline derivatives containing a benzenesulfonamide moiety has also been successfully achieved using microwave irradiation, showcasing the versatility of this technique. nih.gov The reactions, monitored by thin-layer chromatography, demonstrated the efficiency of this approach. nih.gov
These examples underscore the advantages of microwave-assisted synthesis, which include not only accelerated reaction rates but also the potential for solvent-free conditions, contributing to the principles of green chemistry. nih.govscielo.org.mx
Role of Ionic Liquids in Pyridine Sulfonamide Synthesis
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as alternative "green" solvents and catalysts in organic synthesis. scielo.org.mxresearchgate.netrsc.org Their unique properties, such as low vapor pressure, high thermal and chemical stability, and tunable solubility characteristics, make them attractive replacements for volatile organic solvents. researchgate.netrsc.orgrsc.org
In the context of pyridine sulfonamide synthesis, ionic liquids can serve multiple roles. They can act as the reaction medium, a catalyst, or both. rsc.orgrsc.orggoogle.com The synthesis of new pyridine derivatives with sulfonamide moieties has been reported in the presence of a novel quinoline-based dendrimer-like ionic liquid, which acted as a catalyst. rsc.org This method proved to be efficient, yielding the target molecules in high yields and short reaction times under mild conditions. rsc.org
The preparation of pyridinium sulfonamide ionic liquids themselves has also been explored. researchgate.net In one study, five different pyridinium sulfonamide ionic liquids were synthesized and characterized. researchgate.net The synthesis typically involves the quaternization of a nitrogen-containing heterocycle like pyridine, followed by an anion exchange. scielo.org.mx
Furthermore, pyridinesulfonic acid salt ionic liquids have been prepared and utilized as both solvents and catalysts in various organic reactions. google.com These acidic ionic liquids are stable to water and can be reused, offering an environmentally friendly option for acid-catalyzed reactions. google.com The synergistic use of ionic liquids and microwave irradiation has also been explored, as the ionic nature of ILs allows for very effective coupling with microwave energy, further enhancing reaction rates and efficiency. scielo.org.mx
Structural Characterization Techniques for Synthesized Compounds
The unambiguous determination of the structure of newly synthesized compounds is a critical aspect of chemical research. A combination of spectroscopic and crystallographic techniques is typically employed to elucidate the molecular structure, connectivity, and three-dimensional arrangement of atoms in this compound and its analogues. tandfonline.comrsc.orgacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. tandfonline.comrsc.org Both ¹H NMR and ¹³C NMR are routinely used to provide detailed information about the carbon-hydrogen framework of a molecule. researchgate.netresearchgate.net
In the characterization of pyridine sulfonamides, ¹H NMR spectroscopy provides information on the chemical environment of the protons. For instance, the protons on the pyridine ring typically appear in the aromatic region of the spectrum, generally between δ 6.5 and 9.2 ppm. researchgate.net The chemical shifts and coupling patterns of these protons can help determine the substitution pattern on the pyridine ring. The protons of the sulfonamide NH₂ group are also identifiable, often appearing as a broad singlet.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the pyridine ring in this compound analogues typically resonate in the range of δ 150–160 ppm. The chemical shifts of the carbon atoms are sensitive to the electronic environment, providing further confirmation of the molecular structure.
Detailed NMR data has been reported for various pyridine sulfonamide derivatives. For example, in the ¹H NMR spectrum of N-(pyridin-4-yl)benzenesulfonamide derivatives, the pyridine protons and the sulfonamide NH proton show characteristic chemical shifts. researchgate.net Similarly, comprehensive ¹H and ¹³C NMR data have been published for a range of substituted pyridine sulfonamides, aiding in their structural confirmation. rsc.orgrsc.org
Table 1: Representative ¹H NMR and ¹³C NMR Data for Pyridine Sulfonamide Analogues
| Compound/Analogue | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| N-(4-(6-Amino-5-cyano-4-phenylpyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | 8.14–7.32 (m, aromatic H and NH), 5.60 (bs, NH₂), 2.61 (s, CH₃) | 160.3, 158.8, 155.4, 144.4, 138.6, 137.0, 136.1, 134.5, 130.1, 130.0, 129.1, 128.6, 128.3, 127.4, 120.8, 117.3, 111.0, 88.3, 21.7 | rsc.org |
| N-(4-(6-Amino-5-cyano-4-(p-tolyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | 8.02-7.23 (m, aromatic H and NH), 5.45 (bs, NH₂), 2.57 (s, CH₃), 2.50 (s, CH₃) | 160.4, 158.7, 155.4, 144.3, 140.3, 138.6, 136.1, 134.6, 134.1, 129.9, 129.8, 128.6, 128.2, 127.4, 120.7, 117.4, 110.9, 88.2, 21.7, 21.5 | rsc.org |
| This compound | 8.68-7.95 (pyridine-H), 7.2-7.5 (broad s, NH₂) | 150-160 (pyridine-C) |
Note: The chemical shifts are dependent on the solvent and the specific structure of the analogue.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. tandfonline.comacs.org The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
For this compound and its analogues, IR spectroscopy is particularly useful for confirming the presence of the sulfonamide group. The S=O stretching vibrations of the sulfonamide group give rise to two characteristic strong absorption bands. The asymmetric stretching band (νas(SO₂)) typically appears in the range of 1350–1300 cm⁻¹, while the symmetric stretching band (νs(SO₂)) is found between 1160–1120 cm⁻¹. libretexts.org
The N-H stretching vibration of the sulfonamide group is also observable in the IR spectrum, usually in the region of 3300–3200 cm⁻¹. The C=N stretching vibration of the pyridine ring can be seen around 1600 cm⁻¹. The presence and position of these characteristic bands provide strong evidence for the successful synthesis of the target pyridine sulfonamide.
Studies have reported the IR spectral data for various pyridine sulfonamide derivatives, confirming these characteristic absorption frequencies. rsc.orgrsc.orgjst.go.jpnih.gov For example, the FT-IR spectrum of N-(4-(6-Amino-5-cyano-4-phenylpyridin-2-yl)phenyl)-4-methylbenzenesulfonamide shows characteristic bands at 3548, 3407, 3284 cm⁻¹ (NH₂ and NH stretching), 2215 cm⁻¹ (C≡N stretching), and 1337, 1158 cm⁻¹ (SO₂ stretching). rsc.org
Table 2: Characteristic IR Absorption Frequencies for Pyridine Sulfonamides
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Reference |
| Sulfonamide (SO₂) | Asymmetric Stretch | 1350–1300 | libretexts.org |
| Sulfonamide (SO₂) | Symmetric Stretch | 1160–1120 | libretexts.org |
| Sulfonamide (NH₂) | Stretch | 3300–3200 | |
| Pyridine (C=N) | Stretch | ~1600 |
X-ray Crystallography for Conformation and Substitution Pattern Analysis
For this compound and its analogues, X-ray crystallography can confirm the position of the sulfonamide group on the pyridine ring and reveal the conformation of the sulfonamide group relative to the ring. figshare.com Such studies have shown that the pyridine ring in these compounds is generally planar, and the sulfonamide group adopts a conformation that is often influenced by intermolecular hydrogen bonding.
A systematic structural study of 2-, 3-, and 4-pyridinesulfonic acids and their corresponding amides has been conducted, providing valuable insights into their hydrogen bonding patterns and molecular packing in the solid state. figshare.com The crystal structure of this compound has been deposited in the Cambridge Structural Database (CSD). nih.gov
X-ray crystallography has also been crucial in confirming the structure of more complex pyridine sulfonamide derivatives. For instance, the crystal structure of a 5-(3-tosylureido)pyridine-2-sulfonamide inhibitor in complex with human carbonic anhydrase II was determined, revealing the detailed interactions between the inhibitor and the enzyme's active site. rcsb.org In another study, X-ray crystallography was used to confirm the 1,4-substitution pattern of a 1,2,3-triazole ring in a series of 4-substituted pyridine-3-sulfonamides. mdpi.com
The data obtained from X-ray crystallography, such as unit cell dimensions and space group, provides a complete and unambiguous picture of the molecule's solid-state structure. openaccessjournals.com
In Vitro and in Silico Investigations of Biological Activities
Carbonic Anhydrase (CA) Inhibition Studies
Derivatives of pyridine-4-sulfonamide are recognized as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. researchgate.net
Evaluation against Human Carbonic Anhydrase (hCA) Isoforms (I, II, IX, XII)
The inhibitory effects of pyridine-sulfonamide derivatives have been extensively tested against several human carbonic anhydrase (hCA) isoforms. These isoforms, including the cytosolic hCA I and hCA II and the transmembrane, tumor-associated hCA IX and hCA XII, are significant targets for therapeutic intervention in various diseases.
Research on pyrazolo[4,3-c]pyridine sulfonamides revealed that these compounds inhibit hCA isoforms with a wide range of inhibition constants (Kᵢ). mdpi.com For instance, against hCA I, the Kᵢ values for a series of these compounds ranged from 58.8 to 8010 nM. mdpi.com Notably, some of these derivatives were more potent inhibitors of hCA I than the standard reference drug, Acetazolamide (B1664987) (AAZ). mdpi.comnih.gov One compound, in particular, also demonstrated superior activity against the hCA II isoform compared to AAZ. mdpi.comnih.gov
Further studies on 4-substituted pyridine-3-sulfonamides, synthesized via a "click" reaction, showed significant inhibitory activity, with Kᵢ values reaching 271 nM for hCA II, 137 nM for hCA IX, and 91 nM for hCA XII. nih.govnih.gov Certain compounds within this series displayed noteworthy selectivity. For example, one derivative showed a 5.9-fold greater selectivity for the cancer-related hCA IX isoform over the more common hCA II. nih.govnih.gov Another compound exhibited a remarkable 23.3-fold selectivity between the two transmembrane isoforms, hCA IX and hCA XII. nih.govnih.gov
The following table summarizes the inhibition data for selected pyrazolo[4,3-c]pyridine sulfonamide derivatives against various hCA isoforms.
Table 1: Inhibition Data (Kᵢ, nM) of Pyrazolo[4,3-c]pyridine Sulfonamides against Human CA Isoforms
| Compound | hCA I | hCA II | hCA IX | hCA XII |
|---|---|---|---|---|
| 1f | 58.8 | 14.6 | 125.4 | 110.5 |
| 1g | 75.4 | 455.4 | 1589.7 | 45.3 |
| 1h | 88.7 | 65.7 | 105.6 | 34.5 |
| 1k | 105.5 | 358.7 | 1289.5 | 713.6 |
| AAZ (control) | 250 | 12 | 25 | 5.7 |
Data sourced from a study on Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. mdpi.com
Inhibition of Bacterial Carbonic Anhydrases (β- and γ-CAs)
In addition to human isoforms, the inhibitory potential of pyridine-sulfonamide derivatives has been assessed against bacterial carbonic anhydrases, specifically those belonging to the β- and γ-classes. nih.govnih.gov These bacterial enzymes are of interest as potential targets for developing new antibacterial agents with novel mechanisms of action to combat drug resistance. nih.gov4science.ge
A study involving pyrazolo[4,3-c]pyridine sulfonamides demonstrated that these compounds possess inhibitory activity against β-CAs and γ-CAs from different bacterial strains. nih.govnih.gov The majority of the tested compounds showed better activity than the reference drug Acetazolamide against the γ-CA from Escherichia coli and the β-CA from Burkholderia pseudomallei. mdpi.comnih.gov4science.ge In fact, ten out of eleven compounds in one study were identified as highly potent inhibitors of the E. coli γ-CA, with Kᵢ values significantly lower than that of Acetazolamide. mdpi.comnih.gov
Table 2: Inhibition Data (Kᵢ, nM) of Pyrazolo[4,3-c]pyridine Sulfonamides against Bacterial CAs
| Compound | BpsCAβ (B. pseudomallei) | VhCAβ (V. cholerae) | PgiCAβ (P. gingivalis) | EcoCAγ (E. coli) |
|---|---|---|---|---|
| 1b | 45.6 | 58.9 | 65.7 | 125.4 |
| 1f | 125.8 | 254.1 | 189.5 | 25.4 |
| 1i | 35.4 | 158.9 | 156.9 | 35.8 |
| 1j | 89.7 | 125.8 | 145.8 | 28.7 |
| AAZ (control) | 103 | 128 | 147 | 984 |
Data sourced from a study on Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. nih.gov
Mechanism of Action of Sulfonamide-Based CA Inhibitors
The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the binding of the sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. researchgate.nettandfonline.com The active site of CA isoenzymes contains this Zn²⁺ ion, which is coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion. tandfonline.com This zinc-bound hydroxide ion is the catalytic species that attacks carbon dioxide. mdpi.com
Sulfonamides, in their deprotonated state (R-SO₂NH⁻), act as potent inhibitors by coordinating directly to the Zn²⁺ ion. tandfonline.comnih.gov This binding occurs with a tetrahedral geometry. tandfonline.com The deprotonated sulfonamide displaces the zinc-bound water/hydroxide, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. tandfonline.comacs.org Additionally, the inhibitor is stabilized within the active site through hydrogen bonds. For example, the amino group (-NH) of the sulfonamide can form a hydrogen bond with the side chain of the Thr199 residue, and one of the oxygen atoms of the sulfonamide group can form another hydrogen bond with the backbone amide of the same residue. tandfonline.com
Antimicrobial Activity Assessments
Derivatives of this compound have shown promise as antimicrobial agents, exhibiting activity against a variety of bacteria and fungi.
Antibacterial Efficacy (e.g., against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)
The antibacterial properties of pyridine-sulfonamide derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. Studies have demonstrated their effectiveness against clinically relevant pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net
For instance, certain N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide derivatives displayed antimicrobial activity against P. aeruginosa and E. coli at various concentrations. researchgate.net In another study, a cobalt complex incorporating a 4-aminopyridine (B3432731) ligand, a related structure, was found to be more active against S. aureus than E. coli. ugm.ac.id
A series of N-sulfonamide 2-pyridones were synthesized and tested for their antibacterial potential. acs.org One compound in this series showed higher activity against S. aureus (MIC 31.25 µg/mL) than the standard drug Ampicillin (MIC 62.5 µg/mL). acs.org The same compound was also more effective against E. coli than the standard Gentamicin at the same MIC value. acs.org
Table 3: Antibacterial Activity of Selected Pyridine-Sulfonamide Derivatives
| Compound/Derivative Class | E. coli | S. aureus | P. aeruginosa | Reference |
|---|---|---|---|---|
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Active | Not Specified | Active | researchgate.netptfarm.pl |
| 4-methyl-N-(pyridin-4-yl) benzenesulfonamide (B165840) | Active | Active | Active | researchgate.net |
| Pyrazolo[4,3-c]pyrid-2-one derivative (11a) | MIC: 31.25 µg/mL | MIC: 31.25 µg/mL | No Activity | acs.org |
Antifungal Activity
The antifungal potential of pyridine-sulfonamide derivatives has also been investigated. A series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were synthesized and evaluated for their activity against several fungal strains, including species from the genera Candida, Geotrichum, Rhodotorula, and Saccharomyces. nih.govresearchgate.net
Many of these synthesized compounds showed greater efficacy than the standard antifungal drug fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with Minimum Inhibitory Concentration (MIC) values of ≤ 25 µg/mL. researchgate.net Structure-activity relationship analysis indicated that derivatives with an unsubstituted or fluorine-substituted phenylpiperazine ring were among the most active compounds. nih.gov Conversely, compounds containing one or two chlorine atoms on the phenylpiperazine substituent showed no antifungal activity. nih.gov Further research has also shown that attaching sulfa drugs to a pyridine (B92270) ring system can lead to enhanced antifungal activities. researchgate.net
Antimalarial Investigations
Pyridine sulfonamide derivatives have emerged as a promising class of compounds in the search for new antimalarial agents, with in vitro studies demonstrating their efficacy against the malaria parasite, Plasmodium falciparum.
Several studies have reported the in vitro antimalarial activity of pyridine sulfonamide derivatives against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. In one such study, a series of acs.orgacs.orgtriazolo[4,3-a]pyridine sulfonamides were synthesized and evaluated, with two compounds showing good antimalarial activity with IC50 values of 2.24 and 4.98 μM. nih.govuantwerpen.be Another investigation into pyrimidine-tethered spirochromane-based sulfonamide derivatives revealed potent activity, with two compounds, SZ14 and SZ9, exhibiting IC50 values of 2.84 μM and 3.22 μM, respectively, against a chloroquine-resistant strain. rsc.org
Furthermore, a series of 1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives with a benzenesulfonamide group at the 4-position were tested against a chloroquine (B1663885) and sulfadoxine-resistant P. falciparum clone. mdpi.com All synthesized compounds showed IC50 values lower than the control drug sulfadoxine (B1681781) (IC50 = 15.0 µM), with the most active derivatives having IC50 values ranging from 3.46 to 3.60 µM. mdpi.com
| Compound/Series | P. falciparum Strain | IC50 (μM) | Reference |
|---|---|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- acs.orgacs.orgtriazolo[4,3-a]pyridine-6-sulfonamide | Not Specified | 2.24 | nih.govuantwerpen.be |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- acs.orgacs.orgtriazolo[4,3-a]pyridin-3(2H)-one | Not Specified | 4.98 | nih.govuantwerpen.be |
| SZ14 (pyrimidine-tethered spirochromane-based sulfonamide) | W2 (CQ-resistant) | 2.84 | rsc.org |
| SZ9 (pyrimidine-tethered spirochromane-based sulfonamide) | W2 (CQ-resistant) | 3.22 | rsc.org |
| 1-Phenyl-1H-pyrazolo[3,4-b]pyridine derivative (R2 = CH3) | W2 (CQ and sulfadoxine-resistant) | 3.46 | mdpi.com |
| 1-Phenyl-1H-pyrazolo[3,4-b]pyridine derivative (R2 = Cl) | W2 (CQ and sulfadoxine-resistant) | 3.60 | mdpi.com |
A key mechanism of action for the antimalarial activity of these compounds is the inhibition of essential parasite enzymes. Falcipain-2, a cysteine protease of P. falciparum, has been identified as a primary target. nih.govresearchgate.net This enzyme is crucial for the degradation of hemoglobin by the parasite, and its inhibition leads to parasite death. nih.govresearchgate.net
Molecular docking and virtual screening methods have been employed to design and identify pyridine sulfonamide derivatives that can effectively bind to and inhibit falcipain-2. nih.govuantwerpen.benih.gov Subsequent in vitro enzymatic assays have confirmed the inhibitory activity of these compounds. For instance, the pyrimidine-tethered spirochromane-based sulfonamides, SZ14 and SZ9, were found to inhibit falcipain-2 with IC50 values of 4.1 μM and 5.4 μM, respectively. rsc.org These compounds also demonstrated inhibitory activity against falcipain-3. rsc.org
| Compound | IC50 (μM) | Reference |
|---|---|---|
| SZ14 | 4.1 | rsc.org |
| SZ9 | 5.4 | rsc.org |
In Vitro Evaluation against Plasmodium falciparum
Anticancer and Antiproliferative Studies
The antiproliferative properties of pyridine sulfonamides against various cancer cell lines have been extensively investigated, highlighting their potential as anticancer agents.
Pyridine sulfonamide derivatives have demonstrated significant cytostatic activity against a panel of human cancer cell lines. In a study focusing on pyridine sulfonamide-pyrazole hybrids, two compounds, 3 and 11, showed potent cytotoxic effects against colorectal cancer cell lines HCT-116, HT-29, and SW-620. researchgate.net Compound 11 was particularly effective, with IC50 values of 25.01, 8.99, and 3.27 µM against these cell lines, respectively. researchgate.net
Another series of pyrimidine-sulfonamide hybrids also exhibited considerable antiproliferative activity. nih.gov One hybrid compound showed IC50 values of 2.50, 4.30, and 4.50 μM against HCT-116, HT-29, and SW-620 cell lines, respectively. nih.gov Furthermore, a pyrimidine–sulfonamide hybrid, PS14, displayed moderate antiproliferative activity against the A549 lung cancer cell line, among others. nih.gov
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 3 (Pyridine sulfonamide-pyrazole hybrid) | HCT-116 | 45.88 | researchgate.net |
| HT-29 | 28.27 | ||
| SW-620 | 16.57 | ||
| Compound 11 (Pyridine sulfonamide-pyrazole hybrid) | HCT-116 | 25.01 | researchgate.net |
| HT-29 | 8.99 | ||
| SW-620 | 3.27 | ||
| Pyrimidine-sulfonamide hybrid | HCT-116 | 2.50 | nih.gov |
| HT-29 | 4.30 | ||
| SW-620 | 4.50 | ||
| PS14 (Pyrimidine–sulfonamide hybrid) | A549 | 12.64–22.20 (range) | nih.gov |
The anticancer activity of pyridine sulfonamides is, in part, attributed to their ability to interfere with the cell cycle, leading to the inhibition of cancer cell proliferation. Research has shown that certain derivatives can induce cell cycle arrest at different phases.
For example, a study on N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives revealed that a particularly potent compound, 11c, was subjected to cell cycle analysis to determine its effect on cell cycle progression. nih.gov Similarly, pyridine sulfonamide-pyrazole hybrids were found to induce cell cycle arrest in the G0/G1 and S phases in HCT-116 and SW-620 colon cancer cells. researchgate.net In another investigation, a sulfonamide derivative, S1, was observed to cause cell cycle blockade at the G0/G1 phase in Jurkat cells. researchgate.net Furthermore, a pyrimidine–sulfonamide hybrid, PS14, was found to cause cell cycle arrest at the S phase. nih.gov These findings underscore the potential of pyridine sulfonamides as cell cycle inhibitors, a key strategy in cancer therapy.
Potential as Cell Cycle Inhibitors
Antidiabetic Activity Evaluation
Pyridine-based sulfonamides have been identified as potential candidates for managing diabetes due to their ability to inhibit alpha-amylase, a key enzyme in carbohydrate digestion. eurjchem.comeurjchem.com The inhibition of this enzyme slows down the breakdown of complex carbohydrates into simple sugars, thus helping to regulate blood glucose levels.
A study focused on the synthesis of a series of pyridine-based sulfonamide derivatives and evaluated their α-amylase inhibitory activity. eurjchem.comeurjchem.com The results showed that all the newly synthesized compounds exhibited notable antidiabetic activity. eurjchem.comeurjchem.com In one investigation, a potent compound demonstrated an IC50 value comparable to that of acarbose, a standard antidiabetic drug. Another study reported that all synthesized sulfonamide derivatives displayed weak α-amylase inhibitory potential when compared to acarbose, with IC50 values ranging from 57.36 to 416.46 μM. nih.gov
In silico molecular docking studies have been performed to understand the interaction between these sulfonamides and porcine pancreatic alpha-amylase. eurjchem.comeurjchem.com These computational analyses help in elucidating the binding modes and structural requirements for effective inhibition. Furthermore, a novel series of sulfonamide derivatives based on pyrazole (B372694) or pyridine moieties were synthesized and assessed for their anti-diabetic activities, with compound 15a being identified as a powerful inhibitor of α-amylase. nih.gov
Alpha-Glucosidase Inhibition Assays
Derivatives of this compound have also been evaluated for their potential to inhibit α-glucosidase, another crucial enzyme in carbohydrate metabolism. Inhibition of this enzyme further contributes to the management of postprandial hyperglycemia.
In a study, a series of novel pyridine 2,4,6-tricarbohydrazide derivatives were synthesized and tested for their α-glucosidase inhibition activity. nih.gov Among the tested compounds, compound 4c, which contains a 4-fluorobenzyl group, was the most active, with an IC50 value of 25.6 ± 0.2 μM. nih.gov Compound 4a also showed significant activity against α-glucosidase with an IC50 of 32.2 ± 0.3 μM. nih.gov
Further research on new sulfonamide derivatives connected through an imine linker to five or seven-membered heterocycles revealed excellent inhibitory potential against α-glucosidase. nih.gov Specifically, compounds 3a, 3b, 3h, and 6 demonstrated IC50 values of 19.39, 25.12, 25.57, and 22.02 μM, respectively. nih.gov Structure-activity relationship (SAR) analysis indicated that an unsubstituted phenyl ring (as in compound 3a) was most favorable for activity, while substitutions on the phenyl ring, such as 4-Cl (3b) and 3-NO2 (3h), also resulted in better activity than the standard drug, acarbose. nih.gov In another study, compound 15a was identified as a potent inhibitor of α-glucosidase. nih.gov
Antiviral Activity
This compound derivatives have demonstrated notable antiviral properties against a range of viruses, including Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B4 (CBV4). acs.orgacs.orgmdpi.com
In one study, two pyridine-based N-sulfonamide compounds, 15c and 15d, showed a viral reduction of over 50% against both HSV-1 and CBV4. acs.orgacs.org For HSV-1, both compounds exhibited an IC50 of 90 μg/mL. acs.org Compound 15c also achieved a 50% reduction for CBV4 with an IC50 of 88 μg/mL. acs.org Another investigation into benzothiazole-bearing N-sulfonamide 2-pyridone derivatives found that compounds 7e and 13a led to a 70% viral reduction against HSV-1. nih.gov Furthermore, five compounds from this series (7a, 7c, 7e, 7f, and 13a) showed a viral reduction of more than 50% against CBV4, with IC50 values ranging from 84 to 101 μg/mL. nih.gov
The antiviral potential of these compounds is often compared to existing antiviral drugs like acyclovir (B1169). acs.orgacs.org While some derivatives show moderate activity, their unique structural features offer a basis for the development of new antiviral agents. acs.org
The antiviral mechanism of some this compound derivatives has been linked to the inhibition of cellular enzymes that are crucial for viral replication, such as Heat shock protein 90 alpha (Hsp90α). acs.orgacs.org
The two potent antiviral compounds, 15c and 15d, were found to inhibit Hsp90α with IC50 values of 10.24 and 4.48 μg/mL, respectively. acs.orgacs.org Notably, the inhibitory potency of compound 15d was greater than that of acyclovir (IC50 of 4.78 μg/mL). acs.org Combining these compounds with acyclovir resulted in a significant reduction in the IC50 values, suggesting a synergistic effect. acs.orgacs.org
In a separate study, five compounds (9a, 9b, 14b, 14g, and 14h) that were potent against HSV-1 also demonstrated inhibitory activity against Hsp90α, with IC50 values in the range of 4.87–10.47 μg/mL. nih.govresearchgate.net Molecular docking studies have been employed to understand the interactions between these compounds and the active site of the Hsp90α protein, providing insights for the design of more effective inhibitors. acs.orgacs.orgresearchgate.net
Against Specific Viruses (e.g., HSV-1, CBV4)
Molecular Docking and Computational Studies
Molecular docking and other computational methods have been instrumental in elucidating the potential therapeutic applications of this compound and its derivatives. These studies provide a detailed view of the compound's interaction with biological targets, predict its pharmacokinetic properties, and analyze its electronic structure.
Ligand-Protein Interactions and Binding Modes
Molecular docking studies have been crucial in understanding how this compound derivatives interact with various protein targets. A common feature observed in the binding of sulfonamides is the interaction of the sulfonamide group with a zinc ion within the active site of metalloenzymes like carbonic anhydrases (CAs). nih.govmdpi.com The deprotonated sulfonamide nitrogen typically coordinates with the Zn(II) ion. nih.gov
In studies involving pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors, it was found that these compounds bind to human CA isoforms (hCA I, II, IX, and XII) by chelating the active site zinc ion. nih.gov The binding is further stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, such as Thr200, Val121, and Leu199. mdpi.com For instance, in the hCA IX isoform, the nitrogen and oxygen atoms of the sulfonamide moiety can form hydrogen bonds with the Thr200 residue. mdpi.com
Similarly, docking studies of coumarin (B35378) and sulfonamide derivatives containing a triazolyl pyridine moiety with hCA IX revealed that the benzene-sulfonamide portion of the molecules adopts a binding mode similar to that of known inhibitors. mdpi.com These interactions are critical for the inhibitory activity of the compounds. The specific interactions can vary depending on the substituents on the pyridine ring, influencing the compound's selectivity towards different CA isoforms. mdpi.com
Table 1: Key Ligand-Protein Interactions of this compound Derivatives
| Target Protein | Interacting Residues | Type of Interaction |
| Carbonic Anhydrase IX (hCA IX) | Thr200 | Hydrogen Bond |
| Carbonic Anhydrase IX (hCA IX) | Val121, Leu199 | Hydrophobic Interaction |
| Carbonic Anhydrase (general) | His94, His96, His119 | Zinc Ligation |
Virtual Screening for Lead Identification
Virtual screening has proven to be a powerful tool for identifying novel lead compounds based on the this compound scaffold. plos.org This computational technique involves screening large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. nih.gov
Pharmacophore-based virtual screening is a common approach where a 3D model of the essential features required for biological activity is created. This model is then used to search databases for compounds that match these features. plos.org For instance, a pharmacophore model for HCV NS3/4A protease inhibitors included hydrogen bond acceptors on the oxygen atoms of a sulfonamide group. plos.org This approach has successfully identified structurally diverse hits from databases like ChemBridge. plos.org
Another strategy involves shape-based virtual screening, which has been used to identify inhibitors for mycobacterial lipoamide (B1675559) dehydrogenase. acs.org This method can efficiently screen billions of compounds to find novel chemical matter that expands on known inhibitor series, such as those containing a sulfonamide linkage. acs.org The hits identified through virtual screening are then subjected to further evaluation, including molecular docking and in vitro assays, to confirm their activity. plos.orgnih.gov
Prediction of Pharmacokinetic Profiles and Toxicity (ADMET)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. nih.gov These predictions help in assessing the drug-likeness of a compound and identifying potential liabilities before significant resources are invested in its development.
For several sulfonamide derivatives containing a pyridine moiety, ADMET properties have been computationally evaluated. nih.govnih.gov Online tools and servers like SwissADME and pkCSM are frequently used for these predictions. researchgate.netwiley.com These studies often assess parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. The results of these in silico analyses can guide the structural modification of lead compounds to improve their pharmacokinetic profiles. nih.gov For example, a study on sulfonamide derivatives as potential anti-diabetic and anti-Alzheimer's agents used ADMET predictions to recommend candidates for further in vivo testing after structural modifications. nih.gov
Density Functional Theory (DFT) Applications in Reactivity and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net DFT calculations provide valuable insights into the geometric and electronic properties of this compound and its derivatives.
DFT has been employed to optimize the molecular geometry of sulfonamide-based compounds and to calculate various reactivity descriptors. researchgate.netnih.gov These calculations can predict bond lengths and angles, which can then be compared with experimental data from X-ray crystallography to validate the computational model. nih.govacs.org The electronic properties derived from DFT, such as the distribution of electron density, help in understanding how the molecule will interact with other molecules. researchgate.net For instance, DFT studies on sulfonamide Schiff bases have been used to analyze molecular, electronic, and covalent interactions, confirming the stability and reactivity of the compounds. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, more polarizable, and generally softer, which can correlate with higher biological activity. researchgate.netnih.gov FMO analysis of pyridine-sulfonamide derivatives has shown that the electron density in the HOMO is often localized on the benzenesulfonamide and amino groups, while the LUMO's electron density is on the pyridine ring. researchgate.net This indicates a transfer of electron density from the sulfonamide part to the pyridine ring, which is a key aspect of their electronic behavior. researchgate.net The energies of the HOMO and LUMO are also related to the ionization potential and electron affinity of the molecule, respectively, providing further information about its reactivity. nih.govmdpi.com
Table 2: Calculated FMO Properties of a Sulfonamide Schiff Base
| Property | Value (eV) |
| HOMO-LUMO Energy Gap | 4.22 |
| Electrophilicity Index | 5.30 |
| Chemical Softness | 0.24 |
Source: Adapted from a study on a sulfonamide Schiff base. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Substituents on Biological Potency and Selectivity
The biological activity of pyridine (B92270) sulfonamide derivatives, particularly as enzyme inhibitors, is highly dependent on the nature and position of various substituents. The sulfonamide moiety itself is a critical zinc-binding group, but selectivity and potency are conferred by modifications elsewhere on the scaffold. mdpi.com A common strategy for achieving isoform selectivity, known as the "tail approach," involves appending a chain to the aryl ring that interacts with amino acids at the entrance of the enzyme's active site. mdpi.com
The nature of the substituent at the 4-position of the pyridine sulfonamide core is a primary determinant of inhibitory action. nih.gov Studies comparing different heterocyclic systems and the linkers that connect them to the main scaffold have yielded significant SAR insights.
For instance, in a series of 4-substituted pyridine-3-sulfonamides designed as carbonic anhydrase (CA) inhibitors, derivatives incorporating five-membered heterocyclic rings (such as pyrazoles) were generally more effective than those with substituted six-membered rings like piperazines and piperidines. nih.gov The introduction of a 1,2,3-triazole ring, connected via different linkers, also showed varied effects. The nature of the linker atom, such as sulfur (-S-CH2-) versus nitrogen (-NH-CH2-), did not appear to critically influence activity against certain isoforms like human carbonic anhydrase II (hCA II). mdpi.com However, for other isoforms such as hCA XII, switching the linker atom from nitrogen to sulfur could unpredictably alter inhibitory potency. mdpi.com The length of a linker can also be a factor; in some designs, an increase in linker length has been associated with decreased activity. rsc.org
The type of heterocycle attached at position 4 is crucial. In one study on Brucella suis β-carbonic anhydrases, pyrazole (B372694) derivatives showed potent inhibition, with KIs (inhibition constants) under 100 nM. nih.gov In contrast, a triazole derivative was slightly less effective. nih.gov This highlights that the specific heterocyclic moiety appended to the pyridine ring significantly modulates biological potency. nih.gov
Table 1: Effect of Heterocyclic Moiety on Inhibition of B. suis CA Isoforms (KI in nM)
| Compound ID | 4-Position Substituent | BsuCA1 (KI nM) | BsuCA2 (KI nM) |
| 13 | 3,5-Dimethyl-pyrazol-1-yl | 38 | 74 |
| 14 | 3,4,5-Trimethyl-pyrazol-1-yl | 42 | 81 |
| 15 | 3-Methyl-5-butyl-pyrazol-1-yl | 96 | 184 |
| 16 | Ethoxycarbonylethyl-3,5-dimethyl-pyrazol-1-yl | 64 | 125 |
| 18 | 4-Phenyl-1H-1,2,3-triazol-1-yl | 112 | 215 |
| Data sourced from inhibition studies on Brucella suis β-carbonic anhydrases. nih.gov |
The substitution at position 4 of the pyridine ring is a focal point for modifying activity and selectivity. mdpi.com The susceptibility of 4-chloropyridine-3-sulfonamide (B47618) to nucleophilic aromatic substitution allows for the introduction of a wide array of substituents at this position, generating diverse derivatives from a common starting material. mdpi.comnih.gov
The nature of the 4-substituent is the main factor influencing the inhibitory profile against different enzyme isoforms. nih.gov For example, derivatives with a 4-chloro or 4-fluorophenylpiperazin-1-yl group at this position were among the most effective inhibitors of bacterial CAs. nih.gov In another series, the presence of aliphatic groups on a triazole ring substituent at position 4 significantly reduced activity against hCA IX, whereas phenyl-substituted triazoles were markedly less active against hCA II. mdpi.com This demonstrates that even subtle changes to the substituent at the 4-position can cause large differences in biological activity. nih.gov
The specific functional groups on the "tail" substituent play a pivotal role in fine-tuning the biological potency and selectivity of pyridine sulfonamides. mdpi.comacs.org
Halogen Atoms: The introduction of halogens can have a significant and sometimes unpredictable effect. In one study, adding a fluorine atom at position 4 of a phenyl ring substituent enhanced potency against hCA I twofold, while a bromine atom at the same position reduced activity by 2.5-fold. acs.org For hCA IX, halogens at the 4-position of the phenyl ring generally decreased inhibitory potency, with the exception of fluorine. acs.org In another context, compounds with a 4-chlorophenylcarbamoyl moiety displayed moderate to high cytotoxic activity against common cancer cell lines. mdpi.com
-OMe and -OH Groups: The positioning of methoxy (B1213986) (-OMe) and hydroxyl (-OH) groups is critical for inhibition efficacy. acs.org Enhanced activity against hCA II was observed in derivatives where specific methoxy and hydroxy group patterns were present. acs.org However, an o-methoxyphenyl substituent on a piperazine (B1678402) ring at position 4 resulted in a less effective inhibitor in a different study. nih.gov
Bulky Groups: Increasing the bulk and number of substituents on a phenyl "tail" has been shown to diminish potency against several carbonic anhydrase isoforms. mdpi.com This suggests that steric hindrance can negatively impact the interaction between the inhibitor and the enzyme's active site. mdpi.com
Table 2: Influence of Functional Groups on hCA I Inhibition
| Compound ID | Phenyl Ring Substitution | hCA I Inhibition (Ki nM) |
| 4a | Unsubstituted | 212.4 |
| 4e | 4-Fluoro | 91.0 |
| 4f | 4-Bromo | 527.3 |
| 4g | 4-CF3 | >1000 |
| Data sourced from a study on pyrrol-2-one bridged sulfonamides. acs.org |
Influence of Substitution Patterns on the Pyridine Ring (e.g., position 4)
Rational Design Principles for Enhanced Activity
The development of potent and selective pyridine sulfonamide inhibitors has been guided by several rational design principles that leverage an understanding of the target enzyme's structure. acs.orgnih.gov
The "dual-tail" strategy is an evolution of the "tail approach" and has been successfully used to develop novel inhibitors, particularly for carbonic anhydrase IX (CA IX). researchgate.netbue.edu.egnih.gov This design concept involves creating hybrid molecules that feature two "tails" extending from the core scaffold. researchgate.net The primary sulfonamide group acts as the zinc-binding anchor, while the two tails can occupy different subpockets of the enzyme's active site, potentially enhancing both affinity and selectivity. researchgate.net This approach was adopted in the design of a series of pyridine sulfonamide-pyrazole hybrid scaffolds, which were investigated as apoptosis inducers in colon cancer. researchgate.netbue.edu.eg Molecular docking of these dual-tail compounds confirmed their ability to fit within the active site of CA IX. nih.gov
Another key design principle is the "ring approach," which focuses on modifying the aromatic or heterocyclic scaffold to which the zinc-binding sulfonamide group is attached. nih.govresearchgate.net The goal is to modulate the physicochemical properties of the inhibitor, primarily the acidity of the sulfonamide nitrogen. nih.gov
Utilizing a pyridine ring instead of a benzene (B151609) ring is a classic example of this approach. The electron-withdrawing nature of the pyridine ring's nitrogen atom increases the acidity of the pyridine-3-sulfonamide (B1584339) compared to a standard benzenesulfonamide (B165840). nih.gov This enhanced acidity promotes the ionized, anionic form of the sulfonamide (SO2NH⁻), which is the active form that binds to the zinc ion in the enzyme's active site, thereby improving inhibitory potential. mdpi.comnih.gov Combining the "ring approach" (using the pyridine scaffold) with the "tail approach" (adding substituents at position 4) represents a powerful strategy for developing highly potent and isoform-selective inhibitors. nih.gov
Dual-Tail Strategy in Inhibitor Design
Selectivity Profile of Pyridine-4-sulfonamide Derivatives
The selectivity of this compound derivatives is a key determinant of their potential as therapeutic agents. By modifying the chemical structure, researchers can tune the inhibitory activity towards specific carbonic anhydrase isoforms, such as those that are overexpressed in tumors (hCA IX and hCA XII) versus the ubiquitous cytosolic isoforms (hCA I and hCA II).
Isoform Selectivity in Carbonic Anhydrase Inhibition
The quest for selective carbonic anhydrase inhibitors has led to the synthesis and evaluation of numerous this compound derivatives. These studies have revealed that even minor structural changes can significantly impact isoform selectivity.
For instance, a series of 4-substituted pyridine-3-sulfonamides demonstrated a broad range of inhibitory activity against hCA I, hCA II, hCA IX, and hCA XII. mdpi.comnih.gov Notably, some of these compounds exhibited significant selectivity for the tumor-associated isoforms hCA IX and hCA XII over the prevalent hCA II. mdpi.comnih.gov For example, compound 4 showed up to 5.9-fold selectivity for hCA IX over hCA II, while compound 6 displayed a remarkable 23.3-fold selectivity between the transmembrane isoforms hCA IX and hCA XII. mdpi.comnih.gov This highlights the potential to achieve desired selectivity by strategic placement of substituents on the pyridine ring.
In another study involving pyrazolo[4,3-c]pyridine sulfonamides, several derivatives showed interesting inhibitory activity against the cytosolic isoforms hCA I and hCA II. nih.govnih.gov Specifically, compounds 1f and 1k were identified as potent inhibitors of hCA II, with Kᵢ values of 6.6 nM and 5.6 nM, respectively, surpassing the activity of the standard drug acetazolamide (B1664987) (AAZ). nih.gov These compounds also demonstrated good selectivity. For instance, compound 1f had a selectivity index of 137.5 towards hCA IX, and compound 1k showed a selectivity index of 75.25 towards the same isoform. nih.gov The study also found that some compounds were more potent against hCA I than AAZ. nih.govnih.govmdpi.com
The introduction of different chemical moieties allows for the exploration of the chemical space around the core scaffold, leading to varied interactions with the active sites of different CA isoforms. For example, the presence of aliphatic substituents in one series of compounds significantly reduced activity against hCA IX compared to those with other groups. mdpi.com This underscores the intricate relationship between the substituent's nature and the resulting isoform selectivity.
Table 1: Inhibitory Activity and Selectivity of Selected Pyridine-3-sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms
| Compound | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity (hCA II / hCA IX) |
| 4 | 271 | 137 | - | 2.0 |
| 6 | - | - | 91 | - |
| 17 | - | >hCA II | - | - |
| 18 | - | >hCA II | - | - |
| 23 | - | >hCA II | - | - |
| Data sourced from a study on 4-substituted pyridine-3-sulfonamides. mdpi.com |
Table 2: Inhibitory Activity and Selectivity of Selected Pyrazolo[4,3-c]pyridine Sulfonamide Derivatives
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity (hCA II / hCA IX) |
| 1f | 6.6 | - | - | 137.5 | |
| 1k | 5.6 | - | - | 75.25 | |
| AAZ (standard) | - | 12.1 | 25.8 | 5.7 | - |
| Data sourced from a study on pyrazolo[4,3-c]pyridine sulfonamides. nih.gov |
Selective Interaction with Active Site Regions
The basis for the observed isoform selectivity lies in the specific interactions between the this compound derivatives and the amino acid residues within the active site of the carbonic anhydrase enzymes. nih.gov The active site of CA isoforms, while structurally similar, possesses subtle differences in amino acid composition and conformation. These variations create distinct hydrophilic and lipophilic regions that can be exploited for selective inhibitor binding.
Molecular docking studies have provided valuable insights into these selective interactions. For 4-substituted pyridine-3-sulfonamides, the positioning of a "tail" group adjacent to the sulfonamide zinc-binding group allows for forced contact with the side walls of the active site. mdpi.commdpi.com This can lead to more specific interactions with either the hydrophilic or lipophilic halves of the active site, thereby influencing selectivity between isoforms. mdpi.comnih.govresearchgate.net The sulfonamide moiety itself is crucial for binding, as it interacts with the zinc ion in the active site. mdpi.com The "tail," or substituent, then engages in various hydrophobic and hydrophilic interactions with nearby amino acids, which ultimately determines the potency and selectivity of the inhibitor. researchgate.net
Computational analyses of pyrazolo[4,3-c]pyridine sulfonamides have similarly shown that the binding mode and selectivity profile are dependent on the variations in the enzyme active sites. nih.gov The specific conformation adopted by the compound and its interactions are influenced by the nature of the amino acids lining the active site cavity. nih.gov This selective interaction is the molecular basis for the differential inhibition observed across the various CA isoforms.
Future Directions and Therapeutic Implications
Pyridine-4-sulfonamide as a Scaffold for Novel Therapeutic Agents
The pyridine (B92270) ring, an essential component of many medicinal agents, combined with the versatile sulfonamide group, provides a robust scaffold for developing new drugs. nih.govekb.eg The electron-withdrawing nature of the pyridine ring enhances the acidity of the sulfonamide group compared to its benzene (B151609) counterpart, a feature that can be exploited in drug design. mdpi.com This scaffold's susceptibility to nucleophilic aromatic substitution allows for the introduction of diverse substituents, creating a wide array of derivatives. mdpi.com
Recent research has focused on synthesizing and evaluating pyridine-sulfonamide hybrids for various therapeutic applications. For instance, novel sulfonamide-pyridine hybrids have been designed and evaluated for their potential in targeting breast cancer. tandfonline.com In other studies, new series of pyridine-based sulfonamides have been synthesized and investigated for their antiviral and antimicrobial properties, as well as their ability to inhibit enzymes like Hsp90α. acs.org The discovery of pyridine-sulfonamide hybrids as potential VEGFR-2 inhibitors highlights the scaffold's promise in developing new antitumor agents. nih.gov Furthermore, the synthesis of pyridine-based sulfonamides has been explored for their potential as antidiabetic agents. researchgate.neteurjchem.com
The development of these novel agents often involves creating libraries of compounds and studying their structure-activity relationships (SAR) to optimize their therapeutic effects. For example, a series of 4-substituted pyridine-3-sulfonamides were synthesized and showed a broad range of inhibitory activity against human carbonic anhydrase (hCA) isoforms, which are implicated in cancer. mdpi.com
Table 1: Examples of Novel Therapeutic Agents Based on the Pyridine-Sulfonamide Scaffold
| Compound Class | Therapeutic Target/Application | Key Findings | Reference |
|---|---|---|---|
| Sulfonamide-Pyridine Hybrids | Breast Cancer | A para-chloro derivative showed the highest cytotoxic activity against three breast cancer cell lines. | tandfonline.com |
| Pyridine-Based N-Sulfonamides | Antiviral (HSV-1, CBV4), Hsp90α Inhibition | Two compounds showed significant viral reduction and inhibitory activity against Hsp90α. | acs.org |
| Pyridine-Sulfonamide Hybrids | Antitumor (VEGFR-2 Inhibition) | A hybrid compound (VIIb) potently inhibited VEGFR-2 and induced apoptosis in renal cancer cells. | nih.gov |
| Pyridine-Based Sulfonamides | Antidiabetic (α-amylase inhibition) | Newly synthesized compounds demonstrated notable anti-diabetic activity. | researchgate.neteurjchem.com |
| 4-Substituted Pyridine-3-sulfonamides | Anticancer (Carbonic Anhydrase Inhibition) | Compounds exhibited a broad range of inhibitory activity against hCA isoforms IX and XII. | mdpi.com |
Development of Multi-Targeting Agents
The complexity of diseases like cancer and Alzheimer's has spurred interest in developing multi-target agents that can simultaneously modulate multiple biological targets. researchgate.netresearchgate.net The pyridine-sulfonamide scaffold is well-suited for this polypharmacological approach due to its versatile structure and broad bioactivity. researchgate.netsci-hub.se Designing single hybrid molecules that act on multiple targets can offer advantages over combination therapies, including improved pharmacokinetic profiles and enhanced patient compliance. researchgate.net
Researchers have successfully designed and synthesized pyridine-sulfonamide derivatives with multi-target activity. For example, a series of sulfonamide methoxypyridine derivatives were created as potent dual inhibitors of PI3K and mTOR, two key enzymes in cancer cell proliferation. researchgate.net In the context of Alzheimer's disease, sulfonamide derivatives have been developed to inhibit both acetylcholinesterase and butyrylcholinesterase. nih.gov Another innovative approach involves creating compounds that combine a G-quadruplex stabilizing scaffold with a carbonic anhydrase inhibiting moiety to target cancer. nih.gov
Table 2: Examples of Multi-Targeting Agents Based on the Pyridine-Sulfonamide Scaffold
| Compound Class | Targets | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|---|
| Sulfonamide Methoxypyridine Derivatives | PI3K/mTOR | Cancer | Developed as novel potent dual inhibitors. | researchgate.net |
| Pyridine-Sulfonamide Derivatives | Acetylcholinesterase/Butyrylcholinesterase | Alzheimer's Disease | Designed as new candidates with multiple biological activities. | nih.gov |
| Berberine-Sulfonamide Hybrids | G-Quadruplexes/Carbonic Anhydrases IX & XII | Cancer | Compounds selectively stabilize G-quadruplex structures and inhibit hCAs IX and XII. | nih.gov |
Combination Therapies involving Pyridine Sulfonamides
The efficacy of pyridine sulfonamide-based drugs can be enhanced when used in combination with other therapeutic agents. mdpi.com This approach can lead to synergistic effects, overcoming drug resistance and improving treatment outcomes. tandfonline.com
In cancer therapy, inhibitors of carbonic anhydrase IX (CAIX), such as the sulfonamide SLC-0111, have been shown to sensitize cancer cells to traditional chemotherapies and radiation. mdpi.com Preclinical studies have demonstrated that SLC-0111 enhances the effectiveness of chemotherapeutic agents like cisplatin. frontiersin.org Similarly, CAIX inhibitors may work synergistically with radiotherapy by enhancing tumor radiosensitivity. mdpi.com
In the realm of antiviral therapy, combining pyridine-based N-sulfonamides with existing drugs has shown promise. For instance, the combination of certain synthesized pyridine-sulfonamide compounds with acyclovir (B1169) resulted in lower IC50 values against HSV-1 than acyclovir alone, indicating increased potency. acs.org In antimalarial therapy, sulfonamides are often used in combination with other drugs, such as pyrimethamine, to synergistically inhibit the folate biosynthesis pathway and combat resistance. tandfonline.com
Advanced Preclinical Studies
Before this compound derivatives can advance to clinical trials, they must undergo rigorous preclinical evaluation. These studies are crucial for determining the efficacy, safety, and pharmacokinetic properties of new drug candidates. Several preclinical studies on pyridine sulfonamide derivatives have shown promising results.
For example, the sulfonamide compound SLC-0111, which targets carbonic anhydrase IX, has demonstrated antitumor efficacy in various solid tumor models, including breast cancer, pancreatic cancer, and glioblastoma. mdpi.com This success in preclinical models has led to its advancement into Phase I clinical trials. mdpi.comfrontiersin.org
In another study, a novel 4-pyridyl analog of SLC-0111 showed selective cytotoxicity against various cancer cell lines with reduced toxicity toward normal cells, indicating a favorable therapeutic index. frontiersin.org Similarly, a pyridine-sulfonamide hybrid, compound VIIb, was found to induce cell cycle arrest and apoptosis in renal cancer cells in vitro. nih.gov Furthermore, some novel sulfonamides have been identified as potential systemically active antitumor agents. acs.org
Challenges and Opportunities in Pyridine Sulfonamide Research
Despite the significant potential of this compound derivatives, several challenges remain in their development. A key challenge is achieving high selectivity for the intended biological target to minimize off-target effects and potential toxicity. For instance, while many sulfonamides inhibit cancer-associated carbonic anhydrases, they can also inhibit other isoforms, which may lead to side effects. mdpi.com
Another challenge is overcoming drug resistance, a common issue in both antimicrobial and anticancer therapies. tandfonline.com The development of resistance to sulfonamides in parasites like Plasmodium falciparum necessitates the continuous search for novel derivatives and combination therapies. tandfonline.com
However, these challenges also present significant opportunities. The vast chemical space that can be explored by modifying the this compound scaffold offers endless possibilities for creating new therapeutic agents with improved potency and selectivity. mdpi.comrsc.org The development of multi-target ligands based on this scaffold is a promising strategy to tackle complex diseases with a single molecule. researchgate.netresearchgate.net Furthermore, the potential to combine pyridine sulfonamides with other drugs to achieve synergistic effects opens up new avenues for treating a wide range of diseases. mdpi.comacs.orgtandfonline.com The continued exploration of this versatile scaffold holds great promise for the future of drug discovery and development. tandfonline.com
Q & A
Basic: What are the established synthetic routes for Pyridine-4-sulfonamide, and how do reaction conditions influence yield and purity?
This compound is typically synthesized via sulfonation of pyridine derivatives followed by amidation. Key methodologies include:
- Direct sulfonation using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
- Ammonolysis of pyridine-4-sulfonyl chloride with aqueous ammonia, requiring inert atmospheres to prevent hydrolysis byproducts.
Yield optimization involves monitoring stoichiometric ratios (e.g., 1:1.2 pyridine to chlorosulfonic acid) and quenching intermediates rapidly. Purity (>95%) is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆ solvent for proton shifts at δ 8.5–8.7 ppm for pyridine protons) .
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure. Key peaks: sulfonamide NH₂ protons (δ 7.2–7.5 ppm, broad singlet) and pyridine ring carbons (δ 150–160 ppm) .
- HPLC-MS : Quantifies purity and detects trace impurities. Use electrospray ionization (ESI+) for molecular ion identification (m/z 173.0 [M+H]⁺) .
- FT-IR : Sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) distinguish it from sulfonic acids .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Methodological solutions:
- Meta-analysis : Aggregate data from ≥5 independent studies to identify trends (e.g., IC₅₀ ranges for kinase inhibition) .
- Dose-response standardization : Use Hill equation modeling to normalize efficacy metrics across studies .
- Control for solvent effects : DMSO concentrations >1% may artifactually inhibit targets; validate with solvent-matched controls .
Advanced: What computational strategies are effective for predicting this compound’s reactivity in novel synthetic pathways?
- DFT Calculations : Optimize transition states for sulfonation steps (B3LYP/6-31G* basis set) to predict regioselectivity .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile vs. THF) to assess reaction feasibility .
- Docking Studies : For bioactive derivatives, AutoDock Vina predicts binding affinities to targets like carbonic anhydrase IX (PDB ID: 3IAI) .
Basic: How should researchers design stability studies for this compound under varying storage conditions?
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., sulfonic acid formation) .
- Photostability : Use ICH Q1B guidelines (1.2 million lux-hours UV) to assess light sensitivity .
- Solution Stability : Test pH 3–9 buffers; sulfonamides degrade rapidly in acidic conditions (t₁/₂ <24 hrs at pH 3) .
Advanced: What statistical methods are recommended for analyzing dose-dependent cytotoxicity data of this compound analogs?
- Nonlinear Regression : Fit log-dose vs. response curves using GraphPad Prism (four-parameter logistic model) .
- ANOVA with Tukey’s post-hoc : Compare IC₅₀ values across analogs (p<0.05 significance) .
- Principal Component Analysis (PCA) : Reduce dimensionality of structural descriptors (e.g., logP, polar surface area) to correlate with toxicity .
Basic: What are the critical parameters for validating a sulfonamide-specific assay in enzymatic studies?
- Substrate Specificity : Test against non-sulfonamide inhibitors (e.g., acetazolamide as a positive control) .
- Z’-Factor Validation : Ensure assay robustness (Z’ >0.5) using high/low control replicates .
- Kinetic Analysis : Calculate kcat/KM to confirm competitive vs. noncompetitive inhibition .
Advanced: How can researchers address low solubility of this compound in aqueous assays?
- Co-solvent Systems : Use ≤10% PEG-400 or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- Prodrug Design : Synthesize phosphate or ester prodrugs for improved bioavailability, followed by enzymatic cleavage in situ .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
